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Compound of Interest

Compound Name:

N-((1,1-

dimethylethoxy)carbonyl)-2-

methyl-alanine

Cat. No.: B558749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-2-

aminoisobutyric acid, a key building block in peptide synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for N-Boc-2-aminoisobutyric acid is summarized in the

tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

1.44 Singlet 9H tert-butyl (Boc) CDCl₃

1.55 Singlet 6H
gem-dimethyl

(Aib)
CDCl₃

5.0 (approx.) Broad Singlet 1H NH (Amide) CDCl₃

10.0 (approx.) Broad Singlet 1H
OH (Carboxylic

Acid)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment Solvent

24.5 gem-dimethyl (Aib) CDCl₃

28.3 tert-butyl (Boc) CDCl₃

56.2 Quaternary Carbon (Aib) CDCl₃

80.0 Quaternary Carbon (Boc) CDCl₃

155.0 Carbonyl (Boc) CDCl₃

178.0 Carbonyl (Carboxylic Acid) CDCl₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

3350 Medium N-H stretch (Amide)

2980 Strong C-H stretch (Alkyl)

1710 Strong C=O stretch (Carboxylic Acid)

1685 Strong C=O stretch (Amide, Boc)
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Table 4: Mass Spectrometry Data
m/z Ion Method

204.123 [M+H]⁺ ESI+

226.105 [M+Na]⁺ ESI+

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of N-Boc-2-aminoisobutyric acid for structural

elucidation.

Materials:

N-Boc-2-aminoisobutyric acid

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: Weigh approximately 10-20 mg of N-Boc-2-aminoisobutyric acid and

dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H spectrum using a standard pulse program.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a proton-decoupled pulse program.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16

ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Boc-2-aminoisobutyric acid.

Materials:

N-Boc-2-aminoisobutyric acid

Potassium bromide (KBr), IR grade
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FTIR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR)

accessory (e.g., Bruker Tensor 27 FT-IR)[1]

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of N-Boc-2-aminoisobutyric acid with

approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure to form a

thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption bands.

Procedure (ATR Method):

Instrument Setup: Place the ATR accessory in the FTIR spectrometer and acquire a

background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid N-Boc-2-aminoisobutyric acid sample

directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal,

then acquire the sample spectrum.
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Data Processing: The software will generate the final absorbance spectrum. Clean the ATR

crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Boc-2-

aminoisobutyric acid.

Materials:

N-Boc-2-aminoisobutyric acid

Methanol (HPLC grade)

Formic acid (optional, for enhancing ionization)

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

Sample Preparation: Prepare a dilute solution of N-Boc-2-aminoisobutyric acid

(approximately 1 mg/mL) in methanol. A small amount of formic acid (0.1%) can be added to

promote protonation in positive ion mode.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow,

and temperature) to optimal values for the analyte.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Data Processing:
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Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or

[M+Na]⁺) and any significant fragment ions.

Compare the observed m/z values with the calculated theoretical values.

Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Insert into Spectrometer Lock & Shim Tune Probe Acquire 1H Spectrum Acquire 13C Spectrum Fourier Transform Phase Correction Reference Spectra Integrate Peaks (1H)

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for IR Spectroscopic Analysis.

Sample Preparation Data Acquisition Data Processing

Dissolve in Methanol Calibrate Spectrometer Infuse Sample Acquire Mass Spectrum Analyze Spectrum Identify Molecular Ion

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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